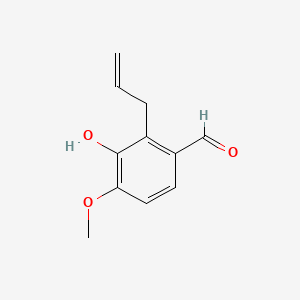

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICUCNBJIIJEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (B100056)

Direct routes to the title compound focus on introducing the allyl group onto a pre-existing 3-hydroxy-4-methoxybenzaldehyde (isovanillin) scaffold. These methods must selectively target the C-2 position, which is sterically hindered and electronically influenced by the adjacent hydroxyl and aldehyde groups.

Regioselective C-allylation of phenols is a cornerstone for synthesizing allyl-substituted phenolic compounds. google.com A primary strategy for achieving the ortho-allylation required for this compound is the Claisen rearrangement. This process involves the thermal rearrangement of an aryl allyl ether.

The synthesis begins with the O-allylation of the precursor, 3-hydroxy-4-methoxybenzaldehyde, to form 3-allyloxy-4-methoxybenzaldehyde (B95133). This etherification is typically achieved by reacting the starting phenol (B47542) with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. Subsequent heating of the resulting allyl ether induces a core.ac.ukcore.ac.uk-sigmatropic rearrangement, moving the allyl group from the oxygen atom to the ortho-position (C-2) of the aromatic ring to yield the desired product. This rearrangement is generally regioselective for the ortho position unless both ortho positions are blocked.

Another approach involves directed ortho-metalation. By first protecting the phenolic hydroxyl group, a strong base like n-butyllithium can selectively deprotonate the C-2 position, directed by the methoxy (B1213986) group and the protected hydroxyl. The resulting aryl lithium species can then be quenched with an allyl halide to introduce the allyl group at the desired location.

The presence of multiple reactive functional groups—aldehyde and hydroxyl—on the benzaldehyde (B42025) scaffold necessitates the use of protective group chemistry to prevent unwanted side reactions during synthesis. vanderbilt.edusolubilityofthings.com

Aldehyde Protection: The aldehyde group is highly susceptible to nucleophilic attack and oxidation/reduction. It is often protected as an acetal (B89532), for instance, by reacting the benzaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. This acetal is stable under the basic or organometallic conditions used for allylation and can be easily removed by acidic hydrolysis to regenerate the aldehyde.

Hydroxyl Protection: The acidic proton of the phenolic hydroxyl group can interfere with organometallic reagents and direct reactions to the oxygen atom (O-allylation) when C-allylation is desired. Protecting the hydroxyl group as an ether (e.g., methyl or benzyl (B1604629) ether) can circumvent these issues. Following the introduction of the allyl group, a deprotection step is required to reveal the free hydroxyl group.

Functional group interconversions are also critical. For example, if a synthetic strategy starts from a precursor without an aldehyde, the formyl group can be introduced late in the synthesis via formylation reactions like the Vilsmeier-Haack or Duff reaction. Conversely, a nitrile can be reduced to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H). vanderbilt.edufiveable.me

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. For the synthesis of this compound, transition-metal catalysis offers promising alternatives to traditional methods.

Palladium or ruthenium-catalyzed allylation of phenols can be employed. universiteitleiden.nl While many of these reactions favor O-allylation, specific ligand and catalyst systems can be tuned to promote C-allylation. For instance, some ruthenium complexes have shown efficacy in the direct C-allylation of phenols. universiteitleiden.nl These reactions proceed via different mechanisms than the Claisen rearrangement and may offer milder reaction conditions. Lewis acids, such as zinc chloride, can also be used to catalyze the debromomethoxylation of dibromomethylarenes to form substituted benzaldehydes. core.ac.uk

The table below summarizes various catalytic approaches relevant to the synthesis of substituted aromatic compounds.

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |

| Zinc Chloride (ZnCl₂) | Debromomethoxylation | Dibromomethylarenes | Substituted Benzaldehydes | core.ac.uk |

| Palladium Acetate / Ti(O-iPr)₄ | O-Allylation | Phenol + Allyl Alcohol | Allyl Aryl Ether | universiteitleiden.nl |

| Ruthenium Cp* Complexes | O/C-Allylation | Phenol + Allyl Halide | Allyl Aryl Ether / C-Allyl Phenol | universiteitleiden.nl |

Synthesis of Key Precursors and Strategic Intermediates

The successful synthesis of the target molecule is highly dependent on the efficient preparation of its key building blocks. This involves the construction of the core benzaldehyde structure and the strategic introduction of its functional groups.

The primary precursor is a substituted benzaldehyde, often derived from commercially available starting materials. 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) is a common starting point. nist.gov Various methods exist for synthesizing such scaffolds.

One common industrial method is the Reimer-Tiemann reaction, which can introduce a formyl group ortho to a hydroxyl group on a phenol. allindianpatents.com For example, formylation of guaiacol (B22219) (2-methoxyphenol) can yield a mixture of vanillin (B372448) and isovanillin (B20041). Separation of these isomers is then required.

More advanced, one-pot procedures have been developed for creating functionalized benzaldehydes. These can involve a reduction/cross-coupling sequence where a stable aluminum hemiaminal protects a latent aldehyde, allowing for subsequent cross-coupling with organometallic reagents. rug.nl Tandem reactions that utilize directed metalation are also effective for producing ortho-substituted benzaldehydes without the need for isolating intermediates. liberty.edu

The table below outlines selected methods for the preparation of substituted benzaldehydes.

| Method | Starting Material | Key Reagents | Product | Key Features | Reference |

| Vilsmeier-Haack Reaction | 3-Acetoxyanisole | POCl₃, DMF | 2-Methoxy-4-acetoxybenzaldehyde | Formylation of activated rings | google.com |

| Reimer-Tiemann Reaction | Resorcinol | KOH, CHCl₃ | 2,4-Dihydroxybenzaldehyde | Ortho-formylation of phenols | allindianpatents.com |

| One-Pot Reduction/Cross-Coupling | Bromo-N-methoxy-N-methylbenzamides | DIBAL-H, Organolithium, Pd catalyst | Substituted Benzaldehydes | Fast methodology, avoids traditional protecting groups | rug.nl |

| Directed Metalation | Formamide, Phenyl lithium | Butyllithium, Electrophile | Ortho-substituted Benzaldehydes | Tandem reaction in one pot | liberty.edu |

The introduction of the allyl and phenolic groups are critical steps that define the final structure.

Introduction of Allylic Moieties: Allylation is the process of adding an allyl group to a substrate. wikipedia.org In the context of phenols, this can occur at either the oxygen (O-allylation) or a carbon atom of the ring (C-allylation). As discussed, O-allylation followed by a Claisen rearrangement is a classic route to ortho-allyl phenols. google.com Direct C-allylation can also be achieved by reacting an alkali metal salt of a phenol with an allyl halide, often in a polar aprotic solvent. google.com Catalytic methods using transition metals are also emerging as powerful tools for allylation. universiteitleiden.nl

Introduction of Phenolic Moieties: The phenolic hydroxyl group is often present in the initial starting material, such as isovanillin or a related phenol. However, it can also be introduced synthetically. A common method is the Baeyer-Villiger oxidation of a benzaldehyde to a formate (B1220265) ester, followed by hydrolysis to the corresponding phenol. An efficient synthesis of a labeled 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) intermediate utilized this sequence. whiterose.ac.uk Another route is through the hydrolysis of an aryl ether, though selective cleavage can be challenging in polysubstituted systems.

These methodologies, from protective group strategies to catalytic C-H functionalization, provide a versatile toolbox for the precise construction of this compound. The choice of a specific route depends on factors such as starting material availability, desired yield, and scalability.

Rearrangement Reactions in the Context of Benzene (B151609) Ring Substitutions

Rearrangement reactions are pivotal in synthetic organic chemistry for restructuring the carbon skeleton of a molecule. In the context of substituted benzene rings, these reactions offer powerful tools for introducing functional groups at specific positions, which might be challenging to achieve through direct substitution reactions.

Claisen Rearrangement Analogues for Allyl Migration

The Claisen rearrangement is a prominent libretexts.orglibretexts.org-sigmatropic rearrangement that serves as a cornerstone for carbon-carbon bond formation. organic-chemistry.orgwikipedia.org Specifically, the aromatic Claisen rearrangement is a highly effective method for the ortho-allylation of phenols. This reaction involves heating an allyl aryl ether, which undergoes an intramolecular rearrangement to yield an o-allylphenol. libretexts.orgsemanticscholar.org This transformation is a key analogue for the synthesis of this compound, where an allyl group is introduced ortho to a hydroxyl group on the benzene ring.

The reaction proceeds by converting a phenol to its corresponding allyl ether, typically through a Williamson ether synthesis. Subsequent heating of this ether initiates the rearrangement. The specificity of this reaction to allyl aryl and allyl vinyl ethers makes it a valuable tool in organic synthesis. libretexts.org The general transformation is illustrated in the scheme below:

| Reactant | Conditions | Product |

| Allyl Aryl Ether | Heat (~200-250 °C) | o-Allylphenol |

This rearrangement is particularly useful because it provides a direct route to ortho-substituted phenols, which are important intermediates in the synthesis of numerous natural products and complex organic molecules. semanticscholar.org

Mechanistic Studies of Thermal and Catalyzed Rearrangements

The mechanism of the Claisen rearrangement has been extensively studied and is understood to be a concerted, intramolecular process. libretexts.orgwikipedia.org It proceeds through a highly ordered, cyclic six-membered transition state. libretexts.orgorganic-chemistry.org

Thermal Rearrangement:

The thermal Claisen rearrangement is initiated by heat and does not require a catalyst. semanticscholar.org The key mechanistic steps are:

libretexts.orglibretexts.org-Sigmatropic Shift: The allyl group migrates from the oxygen atom to the ortho carbon of the aromatic ring. This occurs via a concerted pericyclic reaction involving the cyclic movement of six electrons. libretexts.org

Intermediate Formation: This initial rearrangement disrupts the aromaticity of the benzene ring, forming a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone. libretexts.org

Rearomatization: The dienone intermediate rapidly undergoes a proton shift (tautomerization) to restore the aromaticity of the ring, yielding the stable o-allylphenol product. libretexts.orgorganic-chemistry.org

Evidence supporting this intramolecular mechanism includes crossover experiments, which have shown that the rearrangement does not occur between different molecules. wikipedia.org Furthermore, isotopic labeling studies, for instance using an allyl group with a ¹⁴C label at the terminal carbon, have confirmed that this carbon becomes directly bonded to the benzene ring, consistent with the proposed cyclic transition state. libretexts.org

Catalyzed Rearrangement:

While the classic Claisen rearrangement is thermal, catalyzed versions have been developed to perform the reaction under milder conditions. Lewis acids and transition metals can promote the rearrangement, often at significantly lower temperatures than the thermal counterpart. semanticscholar.orgnih.gov For example, main group-catalyzed cationic Claisen rearrangements have been shown to proceed rapidly at room temperature. nih.gov Computational studies, such as the topological analysis of the electron localization function (ELF), have provided deeper insight into the electronic changes during the C-O bond breaking and C-C bond formation steps. semanticscholar.org

Analogous Synthetic Strategies Derived from Related Aromatic Aldehydes

The synthesis of complex aromatic aldehydes like this compound can be informed by established methodologies used for structurally related compounds. These strategies often involve the sequential introduction of functional groups onto a simpler aromatic precursor.

Insights from 2-Allyl-3-methoxybenzaldehyde (B1588977) Synthesis

The synthesis of 2-allyl-3-methoxybenzaldehyde provides a close structural analogue for understanding the preparation of the target compound. The key transformation is the introduction of the allyl group at the C2 position. A plausible synthetic route would involve:

Starting Material: A suitable precursor, such as 3-methoxybenzaldehyde, would be selected.

Protection/Activation: The existing functional groups may need to be protected or the ring activated for subsequent reactions.

Allylation: An allyl group would be introduced, likely via a Claisen rearrangement of a corresponding allyl ether precursor.

The crucial insight from this analogous synthesis is the regioselective introduction of the allyl group ortho to a directing group, a transformation for which the Claisen rearrangement is ideally suited.

Methodologies for Allied Hydroxy- and Methoxybenzaldehydes

The synthesis of various hydroxy- and methoxy-substituted benzaldehydes relies on a well-established toolkit of organic reactions. These methods are essential for preparing the core aromatic aldehyde structure before further functionalization.

| Reaction Type | Description | Example | Reference |

| Formylation | Introduction of an aldehyde (-CHO) group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method. | Synthesis of 4-hydroxyl-2-methoxybenzaldehyde from 3-acetoxyanisole using DMF and POCl₃. | google.com |

| Oxidation | Oxidation of a methyl or hydroxymethyl group already on the ring to an aldehyde. | Preparation of vanillin from phenolic compounds carrying hydroxymethyl groups. | google.com |

| Williamson Ether Synthesis | Formation of an ether from a phenol and an alkyl halide. Used to prepare allyl aryl ethers as precursors for Claisen rearrangement. | Preparation of various allyl(alkyl)-aryl ethers from hydroxyarenes and allyl bromide. | semanticscholar.orgmedjchem.com |

| Condensation Reactions | The aldehyde group of a synthesized benzaldehyde can be further reacted, for instance, to form Schiff bases or hydrazones. | Synthesis of vanillin derivatives via reaction with various amines and hydrazides. | researchgate.netrsc.org |

These established methodologies for constructing and modifying substituted benzaldehydes provide the foundational steps required before applying specialized reactions like the Claisen rearrangement to achieve the target structure of this compound.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions Involving the Aldehyde Moiety

The aldehyde group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack. This reactivity is fundamental to many of the transformations that 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (B100056) undergoes.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

A hallmark reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). This reaction is anticipated to proceed readily with this compound. For instance, the reaction with various primary amines would yield the corresponding N-substituted imine derivatives. This type of reaction is well-documented for structurally similar compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin), which readily reacts with a variety of amines to form Schiff bases. researchgate.netresearchgate.net The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Similarly, condensation with oxygen nucleophiles, such as hydroxylamine (B1172632), is expected to produce the corresponding oxime. The reaction of 4-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride is a known transformation that yields the respective oxime. researchgate.net Another important reaction with oxygen nucleophiles is the formation of acetals and hemiacetals upon reaction with alcohols, typically under acidic catalysis. youtube.com This reversible reaction is a common method for protecting the aldehyde group during multi-step syntheses.

Table 1: Predicted Condensation Reactions of this compound with Nucleophiles

| Nucleophile | Reagent Example | Predicted Product |

| Primary Amine | Aniline | N-(2-Allyl-3-hydroxy-4-methoxybenzylidene)aniline (Schiff Base) |

| Hydroxylamine | Hydroxylamine hydrochloride | This compound oxime |

| Alcohol | Ethanol (with acid catalyst) | 2-Allyl-1,1-diethoxy-3-methoxy-4-allyloxybenzene (Acetal) |

Reduction and Oxidation Pathways of the Carbonyl Group

The carbonyl group of this compound is susceptible to both reduction and oxidation. Reduction of the aldehyde functionality yields the corresponding primary alcohol, 2-Allyl-3-hydroxy-4-methoxybenzyl alcohol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common and mild reagent for this purpose. The reduction of the closely related vanillin (B372448) to vanillyl alcohol using NaBH4 is a well-established laboratory procedure. udel.edu

Conversely, oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 2-Allyl-3-hydroxy-4-methoxybenzoic acid. Various oxidizing agents can be employed for this purpose, ranging from mild reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) to stronger oxidants such as potassium permanganate (B83412) or chromic acid. The choice of oxidant would need to be carefully considered to avoid unwanted side reactions involving the phenolic hydroxyl or allyl groups. The oxidation of vanillin to vanillic acid is a known process. nih.gov

Table 2: Predicted Redox Reactions of the Carbonyl Group

| Reaction Type | Reagent Example | Predicted Product |

| Reduction | Sodium borohydride (NaBH4) | (2-Allyl-3-hydroxy-4-methoxyphenyl)methanol |

| Oxidation | Potassium permanganate (KMnO4) | 2-Allyl-3-hydroxy-4-methoxybenzoic acid |

Aldol-Type Condensations and Related Carbon-Carbon Bond Formations

The aldehyde group of this compound can participate in carbon-carbon bond-forming reactions, most notably aldol-type condensations. Since it lacks α-hydrogens, it can act as the electrophilic partner in a Claisen-Schmidt condensation with a ketone or another aldehyde that possesses α-hydrogens. wikipedia.org For example, a base-catalyzed reaction with acetone (B3395972) would be expected to yield a β-hydroxy ketone, which could then dehydrate to form an α,β-unsaturated ketone. Such reactions are well-documented for other aromatic aldehydes like 4-methoxybenzaldehyde. researchgate.netazom.com

This reactivity allows for the extension of the carbon skeleton and the synthesis of chalcone-like structures, which are of interest in medicinal chemistry. The Claisen-Schmidt condensation is a versatile tool for creating conjugated systems. magritek.commdpi.comscitepress.org

Transformations and Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 3-position is another key reactive site in the molecule. Its acidic proton and the nucleophilicity of the oxygen atom allow for a range of functionalization reactions.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be readily converted into an ether through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction with methyl iodide would yield 2-Allyl-3,4-dimethoxybenzaldehyde.

Esterification of the phenolic hydroxyl group can be achieved by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. For instance, reaction with acetyl chloride would produce 2-Allyl-3-formyl-6-methoxyphenyl acetate. These reactions are standard transformations for phenolic compounds.

Table 3: Predicted Functionalization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Predicted Product |

| Etherification | Methyl iodide (CH3I) with K2CO3 | 2-Allyl-3,4-dimethoxybenzaldehyde |

| Esterification | Acetyl chloride with pyridine | 2-Allyl-3-formyl-6-methoxyphenyl acetate |

Oxidation Reactions of the Phenolic Functionality

The phenolic hydroxyl group is susceptible to oxidation, and the outcome of the reaction can vary depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of phenoxyl radicals. researchgate.net Stronger oxidizing agents can potentially lead to the formation of quinone-type structures, although the substitution pattern of this compound might make this transformation complex. The presence of the electron-donating methoxy (B1213986) and allyl groups would influence the redox potential of the phenolic hydroxyl group. In studies of the related compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde), oxidation can lead to the formation of a phenoxyl radical, which can then undergo further reactions. researchgate.net

It is important to note that the allyl group itself can also be a site of reactivity, particularly under conditions that favor electrophilic addition or rearrangement (e.g., Claisen rearrangement if an O-allyl ether were formed). A synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde utilizes a microwave-assisted Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde, highlighting a potential transformation pathway for the allyl group in similar systems. chemicalbook.com

Reactivity and Functionalization of the Allyl Moiety

The allyl group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The double bond of the allyl group is susceptible to electrophilic addition reactions. slideshare.net The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable secondary carbocation intermediate. However, the presence of the adjacent aromatic ring and its substituents may influence the reaction pathway. For instance, addition of hydrogen halides (HX) would be expected to yield a secondary halide. Similarly, hydration reactions, typically carried out in the presence of an acid catalyst, would lead to the corresponding secondary alcohol. Research on eugenol (B1671780) (a structurally related compound) has demonstrated various addition reactions at the allyl group. nih.govnih.gov

The allyl group can participate in radical reactions. Under radical-initiating conditions, the allyl C-H bonds are susceptible to abstraction, leading to the formation of a resonance-stabilized allylic radical. This reactivity can be harnessed for further functionalization.

Furthermore, the double bond of the allyl group imparts polymerization potential to the molecule. While homopolymerization of allylic compounds can be challenging, they can readily undergo copolymerization with other monomers. Studies on eugenol-derived methacrylates have shown that the allyl group can be involved in radical addition, chain transfer, and termination reactions during polymerization, often leading to cross-linked polymers. mdpi.comacs.org This suggests that this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The phenolic hydroxyl group might act as a radical scavenger, potentially inhibiting polymerization, a factor that would need to be considered in designing polymerization processes. mdpi.com

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. wikipedia.org The allyl group of this compound can participate in various metathesis reactions, including cross-metathesis with other olefins, ring-closing metathesis if another double bond is present in a suitable position, and ring-opening metathesis polymerization. The presence of an allylic heteroatom, such as the oxygen in the neighboring methoxy group (if a rearrangement occurs) or the phenolic hydroxyl, can influence the rate and selectivity of the metathesis reaction. beilstein-journals.orgacs.org For instance, the activating effect of an allylic hydroxyl group in metathesis is a well-documented phenomenon. beilstein-journals.org

Table 2: Potential Olefin Metathesis Reactions of the Allyl Moiety

| Metathesis Type | Reaction Partner | Potential Product | Catalyst |

|---|---|---|---|

| Cross-Metathesis | A terminal alkene (R-CH=CH₂) | A substituted styrene (B11656) derivative | Grubbs' or Schrock catalyst |

Transition Metal-Catalyzed Reactions and C-H Functionalization Strategies

Transition metal catalysis offers a broad range of possibilities for the derivatization of this compound, targeting both the allyl group and the aromatic C-H bonds.

The aromatic ring of this compound possesses several C-H bonds that could potentially be activated for cross-coupling reactions. However, a more common strategy involves the introduction of a leaving group (e.g., a halide or triflate) onto the aromatic ring, which can then participate in well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The phenolic hydroxyl can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents at the C3 position.

Furthermore, the allyl group itself can participate in transition metal-catalyzed reactions. For example, palladium-catalyzed allylic alkylation could be employed to introduce nucleophiles at the allylic position. The development of transition metal-catalyzed C-H functionalization of free phenols is an active area of research and could provide a more direct route to derivatization without the need for pre-functionalization.

Directed C-H Activation and Functionalization

The strategic functionalization of carbon-hydrogen (C-H) bonds represents a powerful tool in modern organic synthesis, allowing for the direct conversion of otherwise inert bonds into valuable chemical linkages. For a molecule such as this compound, its inherent structural features—specifically the presence of hydroxyl and aldehyde functional groups—make it an exceptional candidate for directed C-H activation. These directing groups can chelate to a transition metal catalyst, positioning it in close proximity to a specific C-H bond on the aromatic ring and facilitating its selective cleavage and subsequent functionalization. nih.gov This approach circumvents the need for pre-functionalized starting materials and offers a more atom-economical route to complex derivatives.

The primary sites for directed C-H activation on the this compound scaffold are the C-H bonds ortho to the directing groups. The hydroxyl group is a well-established and effective directing group for transition-metal-catalyzed C-H activation, particularly with palladium catalysts. nih.govresearchgate.net Similarly, the aldehyde can participate in directing catalytic processes. The interplay of these groups can lead to highly regioselective transformations.

Research into related molecular systems, particularly ortho-allylbenzaldehydes, has demonstrated the viability of intramolecular C-H functionalization, providing a strong precedent for the expected reactivity of this compound.

Rhodium-Catalyzed Intramolecular Hydroacylation

One of the most relevant examples of directed C-H functionalization for ortho-allylbenzaldehydes is rhodium-catalyzed intramolecular hydroacylation. organic-chemistry.orgnih.gov In this type of reaction, a rhodium(I) catalyst activates the aldehydic C-H bond. This is followed by coordination to the pendant allyl group and subsequent migratory insertion, leading to the formation of a new carbon-carbon bond and a cyclic ketone. organic-chemistry.org

This transformation is particularly powerful as it can be rendered enantioselective through the use of chiral phosphine (B1218219) ligands, providing access to valuable enantioenriched cyclic scaffolds. nih.gov Studies on various ortho-allylbenzaldehydes have shown that catalysts generated in situ from precursors like [Rh(COD)Cl]₂ and chiral ligands such as (R)-DTBM-SEGPHOS can yield 3,4-dihydronaphthalen-1(2H)-one products in good yields and with excellent enantioselectivities. organic-chemistry.orgnih.gov The use of a weakly coordinating counteranion, introduced via additives like NaBARF, is often crucial to minimize competitive side reactions such as alkene isomerization. organic-chemistry.org

The expected transformation for this compound would involve the intramolecular coupling of the aldehyde and allyl groups to furnish a chiral tetralone derivative, a core structure found in numerous biologically active compounds.

| Substrate Class | Catalyst System | Product Class | Yield Range (%) | Enantioselectivity Range (% ee) |

|---|---|---|---|---|

| ortho-Allylbenzaldehydes | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, NaBARF | 3,4-Dihydronaphthalen-1(2H)-ones | 49–91 | 96–99 |

Palladium-Catalyzed C-H Functionalization

Palladium catalysis offers a complementary approach for the functionalization of C(sp²)–H bonds, often directed by hydroxyl groups. nih.govnih.gov In this context, the hydroxyl group of this compound can direct a palladium catalyst to activate the C-H bond at the C5 position of the benzene (B151609) ring. This strategy has been successfully applied to the C-H olefination of 2-hydroxybiaryls, demonstrating that a native hydroxyl unit can serve as an efficient directing group without the need for pre-installation of more complex coordinating moieties. nih.gov

The general mechanism for such transformations typically involves the coordination of the palladium(II) catalyst to the hydroxyl group, followed by C-H metalation to form a palladacycle intermediate. This intermediate can then engage with a variety of coupling partners. For instance, in an oxidative alkenylation reaction, the palladacycle would react with an alkene, such as an acrylate (B77674) or styrene, followed by β-hydride elimination to yield the functionalized product and a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst. nih.gov This pathway would introduce a new alkenyl substituent at the C5 position, further elaborating the molecular framework.

Derivatization, Analogues, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel Derivatives of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (B100056)

The synthesis of novel derivatives is centered on the strategic modification of the allyl, hydroxyl, and aldehyde groups. Each of these sites offers a unique opportunity to alter the electronic, steric, and hydrophobic properties of the parent molecule.

Modification of the Allyl Group

The allyl group is a reactive handle amenable to a variety of chemical transformations. Standard synthetic protocols allow for its conversion into other functional groups, which can significantly impact the molecule's biological profile. Potential modifications include:

Isomerization: The allyl group can be isomerized to a propenyl group, altering the conjugation and geometry of the side chain.

Oxidation: Oxidative cleavage can convert the allyl group into a more polar aldehyde or carboxylic acid functionality. Epoxidation can introduce an oxirane ring, a common feature in bioactive molecules.

Addition Reactions: The double bond of the allyl group can undergo addition reactions, such as hydrogenation to a propyl group, halogenation, or hydrohalogenation, to introduce new substituents and modify lipophilicity.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is crucial for the molecule's properties, including its acidity and ability to form hydrogen bonds. Its derivatization is a common strategy to modulate these characteristics.

Etherification: Conversion of the hydroxyl group to an ether is a widely used technique. For instance, reactions with alkyl halides or other electrophiles can yield a range of alkoxy derivatives. Studies on related hydroxybenzaldehydes have shown that such modifications can influence biological activity. For example, various 4-phenacyloxy benzaldehyde (B42025) derivatives have been synthesized from their corresponding 4-hydroxybenzaldehyde (B117250) precursors via Williamson etherification. orientjchem.org Similarly, benzyloxybenzaldehyde derivatives have been synthesized through O-alkylation reactions. mdpi.com

Esterification: Acylation of the phenolic hydroxyl group to form esters is another key modification. This can alter the molecule's polarity and its susceptibility to hydrolysis by metabolic enzymes.

Modifications at the Aldehyde Functionality (e.g., Schiff Bases, Hydrazones)

The aldehyde group is a highly reactive site, making it an ideal point for significant structural diversification. Its condensation with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively, is a cornerstone of derivative synthesis in medicinal chemistry. mdpi.com

These reactions introduce a C=N double bond, which can be a critical pharmacophore. The synthesis of Schiff bases from related hydroxybenzaldehydes is well-documented. For example, a variety of Schiff bases have been prepared by reacting 4-hydroxy-3-methoxybenzaldehyde (vanillin) or 2-hydroxy-4-methoxybenzaldehyde (B30951) with a diverse set of amines, hydrazides, and aminothiazoles. researchgate.netmdpi.comresearchgate.netfigshare.com The resulting derivatives often exhibit a range of biological activities, including antimicrobial and anticancer properties. mdpi.commdpi.com A similar approach can be applied to this compound to generate a library of novel compounds for biological screening.

| Aldehyde Precursor | Amine/Hydrazide Reactant | Resulting Derivative Class | Reference |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | 2-Aminobenzenethiol | Schiff Base | researchgate.net |

| 4-Hydroxy-3-methoxybenzaldehyde | Furan-2-carbohydrazide | Hydrazone | researchgate.net |

| 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxybenzohydrazide | Hydrazone | researchgate.net |

| 2-Hydroxy-4-methoxybenzaldehyde | Ethyl-4-aminobenzoate | Schiff Base | mdpi.com |

| 2-Hydroxy-3-methoxybenzaldehyde | 2,4-Dinitrophenylhydrazine | Hydrazone | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Isonicotinic acid hydrazide | Hydrazone | figshare.com |

Systematic Structure-Activity Relationship (SAR) Investigations

SAR studies are essential to understand how specific structural features of a molecule contribute to its biological activity. For this compound and its analogues, these studies involve comparing the activities of systematically modified compounds.

Positional Isomerism and Substituent Effects on Bioactivity

The arrangement of substituents on the benzene (B151609) ring is critical to the molecule's biological function. Even minor changes, such as moving a functional group to an adjacent carbon, can lead to significant differences in activity due to altered electronic distribution, steric hindrance, and intramolecular hydrogen bonding capabilities.

For instance, the positional isomer 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde has a different spatial arrangement of its functional groups, which would influence its interaction with biological receptors compared to the 2-allyl isomer. nih.gov SAR studies on substituted benzaldehydes have demonstrated that the nature and position of substituents strongly dictate their reactivity and biological effects. researchgate.net The introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the aldehyde and the acidity of the phenol (B47542). dovepress.com For example, in a series of substituted benzamidothiazoles, moving a methyl group or replacing it with a bromine atom on a phenyl ring significantly impacted biological activity, highlighting the sensitivity of the system to substituent changes. nih.gov

| Compound Name | Allyl Group Position | Hydroxyl Group Position | Methoxy (B1213986) Group Position | Aldehyde Position |

|---|---|---|---|---|

| This compound | 2 | 3 | 4 | 1 |

| 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | 3 | 4 | 5 | 1 |

| 2-Allyl-5-hydroxy-4-methoxy-benzaldehyde | 2 | 5 | 4 | 1 |

| Isovanillin (B20041) (3-Hydroxy-4-methoxybenzaldehyde) | - | 3 | 4 | 1 |

| 2-Hydroxy-4-methoxybenzaldehyde | - | 2 | 4 | 1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

QSAR represents a computational approach to formalize the SAR by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While specific QSAR models for this compound are not widely reported, this technique is frequently applied to series of benzaldehyde derivatives to predict their activity and guide the design of new, more potent analogues. sigmaaldrich.comnih.govresearchgate.net

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a set of analogues. jmaterenvironsci.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with observed biological activity. jmaterenvironsci.com Such models can provide valuable insights into the key molecular features required for activity and can be used to predict the potency of virtual compounds before their synthesis, thereby streamlining the drug discovery process. nih.gov

Development of Hybrid Molecules Incorporating the this compound Scaffold

While specific research on the development of hybrid molecules directly incorporating the this compound scaffold is not extensively documented in publicly available literature, significant insights can be drawn from structure-activity relationship (SAR) studies on the closely related parent compound, 2-hydroxy-4-methoxybenzaldehyde. These studies, primarily focused on larvicidal and ovicidal activities against mosquito vectors like Anopheles gambiae, provide a foundational understanding of how modifications to the core benzaldehyde structure influence its biological efficacy. scispace.com

The derivatization of 2-hydroxy-4-methoxybenzaldehyde has been systematically explored to probe the importance of its key functional groups: the hydroxyl, methoxy, and aldehyde moieties. By synthesizing a series of analogues and evaluating their biological activity, researchers have been able to delineate the structural requirements for optimal potency. These investigations serve as a valuable guide for the prospective design of hybrid molecules that could leverage the inherent biological activity of the this compound scaffold.

One key area of investigation has been the modification of the hydroxyl and aldehyde groups. For instance, the conversion of the hydroxyl group to a benzyl (B1604629) ether has been shown to significantly impact larvicidal activity. scispace.com Similarly, alterations to the aldehyde group, such as its reduction to an alcohol or its use in condensation reactions to form chalcones, have resulted in derivatives with varying degrees of efficacy. scispace.com

The methoxy group has also been identified as a critical determinant of activity. Studies comparing 2-hydroxy-4-methoxybenzaldehyde to analogues lacking the methoxy group or having it in a different position have revealed its role in modulating the compound's biological profile. scispace.com These findings underscore the intricate relationship between the electronic and steric properties of the substituents on the benzene ring and the resulting biological activity.

The insights gained from these SAR studies on 2-hydroxy-4-methoxybenzaldehyde lay the groundwork for the rational design of novel hybrid molecules. By strategically combining the essential pharmacophoric features of the this compound scaffold with other bioactive moieties, it may be possible to develop new chemical entities with enhanced potency and selectivity for various therapeutic or agrochemical applications.

Research Findings on 2-Hydroxy-4-methoxybenzaldehyde Derivatives

A study focusing on the larvicidal activity against Anopheles gambiae larvae provides detailed insights into the structure-activity relationships of 2-hydroxy-4-methoxybenzaldehyde and its derivatives. The parent compound itself exhibited an LD50 of 22 µg/mL. scispace.com The following table summarizes the activity of various derivatives:

| Compound No. | Derivative/Analogue | Structural Modification | Larvicidal Activity (LD50 µg/mL) | Reference |

| 1 | 2-Hydroxy-4-methoxybenzaldehyde | Parent Compound | 22 | scispace.com |

| 2 | 2-Benzyloxy-4-methoxybenzaldehyde | Hydroxyl group converted to benzyl ether | 10 | scispace.com |

| 3 | 2-Benzyloxybenzaldehyde | Removal of the 4-methoxy group and benzylation of the hydroxyl group | 4.8 | scispace.com |

| 4 | Benzylphenyl ether | Removal of the aldehyde and 4-methoxy groups, with benzylation of the hydroxyl group | 1.2 | scispace.com |

| 5 | 2-Benzoyloxy-4-methoxybenzaldehyde | Hydroxyl group converted to a phenyl ester | 28 | scispace.com |

| 12 | 2-Hydroxybenzaldehyde | Removal of the 4-methoxy group | 9 | scispace.com |

These findings highlight several key points. The conversion of the hydroxyl group to a benzyl ether (Compound 2 ) improved activity, suggesting that this modification is beneficial. scispace.com Further removal of the methoxy group (Compound 3 ) and the aldehyde group (Compound 4 ) led to a remarkable increase in potency, with benzylphenyl ether being the most active compound. scispace.com This indicates that while the ortho-hydroxyl (or a derivative) is important, the methoxy and aldehyde groups may be detrimental to this specific larvicidal activity. scispace.com Conversely, converting the hydroxyl group to a phenyl ester (Compound 5 ) resulted in a slight decrease in activity compared to the parent compound. scispace.com The activity of 2-hydroxybenzaldehyde (Compound 12 ) underscores the antagonistic effect of the 4-methoxy group on larvicidal potency. scispace.com

Further studies on the ovicidal activity of 2-hydroxy-4-methoxybenzaldehyde and its analogues against Anopheles gambiae eggs revealed that the parent compound was highly effective. 41.89.195 Blends of related simple aromatic compounds, such as benzaldehyde and phenol, also demonstrated significant ovicidal efficacy, suggesting that the core structural features of a substituted benzaldehyde are crucial for this activity. biorxiv.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Elucidation of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Gap)

No specific data is available for the HOMO-LUMO gap and other electronic reactivity parameters of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (B100056).

Vibrational Frequency Analysis and Spectroscopic Property Prediction

A detailed vibrational frequency analysis and prediction of spectroscopic properties for this compound have not been reported.

Reaction Pathway Analysis and Transition State Modeling

Specific reaction pathway analyses and transition state modeling for the synthesis or reactions of this compound are not documented in the literature.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Stability Studies

There are no published conformational analyses or stability studies specifically for this compound.

Ligand-Protein Docking Studies for Biological Target Interactions

Ligand-protein docking studies to investigate the potential biological targets of this compound have not been reported.

Prediction of Adsorption Mechanisms and Surface Interactions

Studies on similar molecules, for instance, often explore their potential as corrosion inhibitors by modeling their adsorption on metal surfaces. These theoretical investigations typically calculate parameters like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap between them, and various intermolecular interaction energies to predict the mode and strength of adsorption. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in the crystalline state of substituted benzaldehydes. nih.gov However, the application of these methods to this compound has not been documented in the available sources.

Biological Activities and Molecular Mechanisms in Vitro and Non Human Investigations

Antimicrobial Properties and Efficacy Studies (In Vitro)

Investigations into the biological activities of benzaldehyde (B42025) derivatives have revealed significant antimicrobial potential. While direct studies on 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (B100056) are limited, research on structurally analogous compounds provides a strong basis for its expected antimicrobial properties. These in vitro studies highlight the efficacy of similar molecular scaffolds against a variety of pathogenic bacteria and fungi.

Antibacterial Activities against Specific Pathogens (e.g., Staphylococcus aureus based on analogous studies)

Structurally related compounds to this compound have demonstrated notable antibacterial effects, particularly against the Gram-positive pathogen Staphylococcus aureus. The compound 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), an isomer of vanillin (B372448), has been shown to possess antibacterial and antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov In one study, HMB exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. nih.gov Another analogous compound, eugenol (B1671780), which also contains an allyl group, showed a MIC of 6.25 mM against S. aureus. nih.gov These findings suggest that the combination of the benzaldehyde core with hydroxyl, methoxy (B1213986), and allyl functional groups likely contributes to antibacterial efficacy.

| Analogous Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 µg/ml nih.gov |

| Eugenol | Staphylococcus aureus | 6.25 mM nih.gov |

Antifungal Efficacy against Mycotoxin-Producing Fungi (e.g., Fusarium verticillioides based on analogous studies)

The antifungal properties of benzaldehyde derivatives have been explored, with significant findings against mycotoxin-producing fungi. Studies on 2-hydroxy-4-methoxybenzaldehyde (HMB) have shown it to be a more effective antifungal agent than vanillin and its other derivatives against Fusarium graminearum, a fungus from the same genus as Fusarium verticillioides. nih.govnih.gov The minimum inhibitory concentration (MIC) of HMB required to inhibit the mycelial growth of F. graminearum was determined to be 200 μg/mL. nih.gov Furthermore, HMB was found to significantly reduce the production of the mycotoxin deoxynivalenol (B1670258) (DON) by 93.59% at its MIC. nih.gov This strong antifungal and antitoxigenic activity suggests a similar potential for this compound against mycotoxigenic fungi.

Antibiofilm Activity and Virulence Factor Modulation (e.g., against Proteus mirabilis based on analogous studies)

Beyond inhibiting microbial growth, analogous compounds have shown the ability to disrupt bacterial biofilm formation and modulate virulence factors, which are crucial for pathogenicity. Extensive research on 2-hydroxy-4-methoxybenzaldehyde (HMB) has demonstrated its efficacy against Proteus mirabilis, a key agent in catheter-associated urinary tract infections. nih.govfrontiersin.orgnih.gov HMB was shown to inhibit biofilm formation in a concentration-dependent manner. nih.gov It also effectively inhibited other virulence factors in P. mirabilis, including swarming motility, and the production of urease and hemolysin. nih.gov In studies against MRSA, HMB was capable of eradicating nearly 80% of mature, preformed biofilms. nih.gov This antivirulence activity, often occurring at non-bactericidal concentrations, highlights a promising mechanism for combating complex bacterial infections. frontiersin.orgnih.gov

Proposed Molecular Mechanisms of Action (e.g., Cell Membrane Disruption, Enzyme Inhibition)

The primary proposed mechanism for the antimicrobial action of analogous benzaldehydes is the disruption of the cell membrane. nih.govnih.govnih.gov Studies on the effect of 2-hydroxy-4-methoxybenzaldehyde (HMB) on S. aureus revealed that it targets the cell membrane, leading to increased permeability and the subsequent leakage of intracellular proteins and nucleic acids. nih.gov Similarly, its antifungal action against F. graminearum involves damaging the cell membrane, which increases its permeability by approximately six-fold. nih.gov This damage is associated with lipid oxidation and osmotic stress within the fungal cells. nih.gov Further investigation has shown that HMB treatment significantly reduces cellular ergosterol (B1671047) levels in F. graminearum, which is a critical component for maintaining fungal membrane integrity. frontiersin.org

Enzyme Inhibition Studies and Biochemical Pathways

Tyrosinase Inhibition Potential (based on analogous studies)

Compounds structurally similar to this compound have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Bioassay-guided fractionation of several medicinal plants identified 2-hydroxy-4-methoxybenzaldehyde (HMB) as a principal and potent tyrosinase inhibitor. nih.gov It was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a half-maximal inhibitory concentration (IC50) of 0.03 mM (4.3 µg/mL). nih.govmedchemexpress.com Kinetic analysis revealed that HMB acts as a mixed-type inhibitor. nih.gov The inhibitory activity of various benzaldehyde derivatives against tyrosinase is well-documented, suggesting that the core structure is effective for this enzymatic inhibition. researchgate.netbrieflands.com

| Compound | Enzyme | Inhibitory Concentration (IC50) | Inhibition Type |

|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde | Mushroom Tyrosinase | 0.03 mM nih.govmedchemexpress.com | Mixed-type nih.gov |

Lipoxygenase Inhibition and Eicosanoid Pathway Modulation (based on analogous studies)

While direct studies on this compound are limited, research on analogous compounds, particularly eugenol (4-allyl-2-methoxyphenol) and its derivatives, offers insights into potential lipoxygenase (LOX) inhibitory activity. tandfonline.comnih.govtandfonline.com Lipoxygenases are key enzymes in the biosynthesis of eicosanoids, which are lipid mediators involved in inflammatory processes.

Computational analyses and in vitro assays have demonstrated that eugenol can interact with and inhibit 5-lipoxygenase (5-LOX). tandfonline.comnih.govnih.gov The anti-inflammatory activity of eugenol is attributed, in part, to its ability to quench peroxyl and carbon-centered radical intermediates that are generated by lipoxygenase within a membrane environment. johnshopkins.edu Studies on various semi-synthetic derivatives of eugenol have shown that modifications to its structure can enhance this inhibitory activity against 5-LOX. tandfonline.comnih.govtandfonline.com For instance, certain derivatives of eugenol have exhibited significant 5-LOX inhibitory effects in cell-free in vitro assays, with some showing almost complete inhibition at a concentration of 100 μM. tandfonline.com Given the structural similarities, it is plausible that this compound may also exert inhibitory effects on lipoxygenase, thereby modulating the eicosanoid pathway. The presence of the allyl and hydroxyl groups is considered important for this activity.

Urease Inhibition (based on analogous studies)

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its activity is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for managing these conditions.

Analogous compounds, notably eugenol, have been investigated for their urease inhibitory potential. Studies have shown that eugenol can inhibit urease production and activity in a time- and concentration-dependent manner. researchgate.netcivilica.com For example, one study demonstrated that eugenol acted as a mixed inhibitor of the urease enzyme. civilica.com In another study, eugenol was found to inhibit urease production in various bacterial strains. researchgate.net The mechanism of inhibition is thought to involve the interaction of the compound with the enzyme's active site. Considering the shared structural motifs with eugenol, this compound may be hypothesized to possess similar urease inhibitory properties.

Antioxidant Activity Investigations (In Vitro Assays)

The antioxidant potential of phenolic compounds is a well-established area of research. Various in vitro assays are employed to determine the ability of a compound to scavenge free radicals or chelate pro-oxidant metals. mdpi.comstuba.sk These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay, and the cupric reducing antioxidant capacity (CUPRAC) assay. stuba.skresearchgate.netnih.gov

While specific antioxidant activity data for this compound is not extensively documented, the antioxidant properties of structurally related hydroxybenzaldehydes have been studied. researchgate.net The antioxidant capacity of these molecules is influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. wiserpub.com Generally, the presence of hydroxyl groups allows for the donation of a hydrogen atom to stabilize free radicals. The methoxy group can also influence the antioxidant activity through its electron-donating nature. It is therefore reasonable to infer that this compound would exhibit antioxidant activity in various in vitro models, though the extent of this activity would require empirical validation.

Investigations into Other Pharmacological Activities of Derivatives (e.g., Anti-hyperlipidemic)

Research has extended to the synthesis and evaluation of derivatives of allyl-hydroxy-methoxybenzaldehydes to explore other potential therapeutic applications. One such area of investigation is the management of hyperlipidemia, a condition characterized by elevated levels of lipids in the blood.

A study focused on the synthesis and anti-hyperlipidemic evaluation of derivatives of 2-allyl-5-hydroxy-4-methoxybenzaldehyde, an isomer of the title compound. researchgate.net In this research, various derivatives were synthesized by coupling the parent aldehyde with different amines. These derivatives were then assessed for their ability to lower lipid levels in a non-human model of hyperlipidemia.

The results indicated that certain derivatives possessed significant anti-hyperlipidemic activity. Notably, the 4-aminophenol (B1666318) and nicotinamide (B372718) derivatives demonstrated a marked reduction in lipid levels, with their efficacy being comparable to the standard drug, simvastatin. researchgate.net The findings from this study highlight the potential of modifying the 2-allyl-hydroxy-4-methoxybenzaldehyde scaffold to develop new agents with anti-hyperlipidemic properties.

| Derivative of 2-allyl-5-hydroxy-4-methoxybenzaldehyde | Effect on Lipid Profile | Reference |

|---|---|---|

| 4-aminophenol derivative | Good hypolipidemic activity compared to standard (Simvastatin) | researchgate.net |

| Nicotinamide derivative | Good hypolipidemic activity compared to standard (Simvastatin) | researchgate.net |

| Aniline derivative | Evaluated for anti-hyperlipidemic activity | researchgate.net |

| 5-amino salicylic (B10762653) acid derivative | Evaluated for anti-hyperlipidemic activity | researchgate.net |

| 2-aminopyridine derivative | Evaluated for anti-hyperlipidemic activity | researchgate.net |

| 4-nitroaniline derivative | Evaluated for anti-hyperlipidemic activity | researchgate.net |

Applications in Chemical Synthesis and Advanced Materials

Utilization as a Key Building Block in Complex Molecule Synthesis

The unique structure of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (B100056) makes it an important starting material or intermediate in multi-step synthetic pathways. The reactivity of its aldehyde group, combined with the potential for the allyl and hydroxyl groups to undergo further transformations, allows chemists to construct intricate molecular architectures.

This compound has been identified as a key precursor in the total synthesis of complex natural products. uni-regensburg.degrafiati.com Its defined stereochemical potential and functional group handles are leveraged to build the core structures of biologically active compounds found in nature. A notable example is its use as a starting material in a synthetic route targeting tricycloillicinone, a natural product. uni-regensburg.de The compound's structure is strategically employed in the initial steps of a synthetic sequence designed to assemble the larger, more complex target molecule. uni-regensburg.de Beyond specific total syntheses, it also serves as an intermediate in the synthesis of various fragrance and flavor compounds, which are often based on natural product structures. chemicalmanufacturers.in

Table 1: Role as a Precursor in a Synthetic Step

| Starting Material | Reagents | Product of Step | Application | Reference |

|---|

In the field of medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of novel heterocyclic compounds with potential biological and pharmacological properties. uni-regensburg.de Research has demonstrated its utility in constructing complex scaffolds that are of interest in drug discovery. uni-regensburg.de

For instance, the compound is a key starting point for syntheses involving intramolecular 1,3-dipolar cycloaddition reactions. These reactions transform the molecule into novel tricyclic isoxazolidines, which can be further converted into other functionally rich structures such as lactams, γ-aminoalcohols, and oxazepines. uni-regensburg.de These molecular frameworks are significant in the development of new pharmaceutical agents. The compound is also generally utilized in research and development for pharmaceutical formulations. chemicalmanufacturers.in Furthermore, it acts as an intermediate in the creation of other versatile building blocks, which in turn are used as precursors for synthesizing compounds like novel pyrazole (B372694) derivatives that exhibit promising biological activities.

Table 2: Pharmaceutical Scaffolds Derived from this compound

| Intermediate | Subsequent Transformation | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Intramolecular 1,3-dipolar cycloaddition | Tricyclic Isoxazolidines | Medicinal Chemistry | uni-regensburg.de |

| Tricyclic Isoxazolidines | Further functionalization | Lactams | Drug Development | uni-regensburg.de |

| Tricyclic Isoxazolidines | Further functionalization | γ-Amino Alcohols | Drug Development | uni-regensburg.de |

Potential in Catalytic Systems as a Ligand or Precursor

A review of scientific literature did not yield specific studies detailing the application of this compound as a ligand or a direct precursor in catalytic systems.

Contribution to the Development of Functional Polymers and Materials

While direct polymerization or incorporation of this compound into functional polymers is not widely documented, it contributes indirectly to materials science. The compound serves as a key intermediate in the synthesis of more complex specialty chemicals. These resulting derivatives can then be utilized in the production of advanced materials, including formulations for coatings and polymers.

Studies on Corrosion Inhibition Mechanisms and Materials Protection

Based on available scientific literature, there are no specific studies focused on the use of this compound for corrosion inhibition or its mechanism in materials protection.

Advanced Analytical Methodologies for Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methodologies are fundamental to the unambiguous identification of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (B100056) by providing detailed information about its atomic and molecular composition, as well as the chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aldehydic proton would appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The aromatic protons would produce signals in the aromatic region (6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group protons would be observed as a sharp singlet around 3.8-4.0 ppm. The allyl group would exhibit a more complex pattern, with signals for the methylene (B1212753) (-CH₂-) and vinyl (-CH=CH₂) protons, each with characteristic chemical shifts and coupling constants that confirm their connectivity.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be found significantly downfield (190-200 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with carbons attached to oxygen appearing more downfield. The methoxy carbon would have a characteristic signal around 55-60 ppm, and the carbons of the allyl group would appear in the aliphatic and olefinic regions of the spectrum.

2D NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, within the allyl group and between neighboring aromatic protons. An HMQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra. More advanced 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the structure by showing longer-range couplings between protons and carbons, for example, from the aldehydic proton to the adjacent aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No experimental data is publicly available. Predicted values are based on standard chemical shift ranges for similar functional groups.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.5 - 10.5 (s) | ~190 - 200 |

| Aromatic (Ar-H) | ~6.5 - 8.0 (m) | ~110 - 160 |

| Phenolic (-OH) | Variable, broad | N/A |

| Methoxy (-OCH₃) | ~3.8 - 4.0 (s) | ~55 - 60 |

| Allyl (-CH₂-CH=CH₂) | ~3.3 (d), ~5.9 (m), ~5.1 (m) | ~35 (CH₂), ~135 (CH), ~115 (CH₂) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. A sharp, strong peak around 1650-1700 cm⁻¹ would be indicative of the C=O stretching of the aldehyde. The C-H stretching vibrations of the aromatic ring and the allyl group would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the allyl group would be just below 3000 cm⁻¹. The C=C stretching of the allyl group would be observed near 1640 cm⁻¹. Characteristic absorptions for the C-O stretching of the ether and phenol (B47542) would also be present in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The C=C bond of the allyl group, which might be a weak absorption in the IR spectrum, would likely show a strong Raman signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this compound. The presence of the aromatic ring, conjugated with the aldehyde group, would result in characteristic absorption bands in the UV region (typically between 200 and 400 nm). The exact position and intensity of the absorption maxima (λmax) would be sensitive to the substitution pattern on the ring and the solvent used for the analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight. The fragmentation pattern would offer further structural clues. Common fragmentation pathways would likely include the loss of the aldehyde group (CHO), the methoxy group (CH₃O), or cleavage of the allyl side chain, leading to the formation of characteristic fragment ions that can be used to piece together the molecular structure.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would likely be employed for the analysis of this compound.

Methodology: In a typical reversed-phase setup, a nonpolar stationary phase (such as C18) would be used with a polar mobile phase, commonly a mixture of water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, temperature, and column type) and can be used for identification. A UV detector would be suitable for detecting the analyte as it elutes from the column, owing to its chromophoric nature. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Analysis of Benzaldehyde (B42025) Derivatives This is a generalized example; specific parameters would need to be optimized for this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 280 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as this compound. The gas chromatography component separates the different components of a mixture based on their boiling points and affinities for the stationary phase of the chromatography column. Subsequently, the mass spectrometry component bombards the separated components with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint," allowing for the identification of the compound.

Despite the suitability of GC-MS for the analysis of this compound, a comprehensive search of scientific databases and literature reveals no published studies detailing the GC-MS analysis of this compound. Therefore, no specific data on its retention time, fragmentation pattern, or mass spectral library entries from experimental studies can be provided at this time.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can then be analyzed to create a detailed model of the crystal structure. This information is invaluable for understanding the compound's conformation, intermolecular interactions, and solid-state packing.

A thorough review of crystallographic databases and the scientific literature indicates that no X-ray crystal structure for this compound has been determined or reported. Consequently, there is no available data on its crystal system, space group, unit cell dimensions, or atomic coordinates.

Advanced Techniques for Material Characterization (e.g., Dielectric, Photoconductivity)

Advanced material characterization techniques, such as dielectric spectroscopy and photoconductivity measurements, are employed to investigate the electrical and optical properties of materials. Dielectric spectroscopy examines how a material responds to an applied electric field, providing insights into its molecular relaxation processes and charge transport mechanisms. Photoconductivity studies measure the increase in electrical conductivity of a material when it is exposed to light, which is a crucial property for applications in optoelectronics.

There are currently no published research articles or data available concerning the dielectric properties or photoconductivity of this compound. Such studies would be necessary to understand its potential for use in electronic or photonic devices.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Exploration of Botanical Sources for Natural Isolation

A comprehensive review of scientific databases and phytochemical literature reveals a lack of any identified botanical sources for 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (B100056). While researchers have extensively cataloged the chemical constituents of countless plant species, this specific allyl-substituted benzaldehyde (B42025) has not been reported as a naturally occurring compound.

In contrast, the non-allylated analog, 2-hydroxy-4-methoxybenzaldehyde (B30951), has been isolated from a variety of plants, as detailed in the table below. This highlights the specificity of chemical synthesis within different plant species.

Table 1: Documented Botanical Sources of the Related Compound 2-hydroxy-4-methoxybenzaldehyde

| Plant Species | Family | Plant Part |

|---|---|---|

| Decalepis hamiltonii | Apocynaceae | Roots |

| Hemidesmus indicus | Apocynaceae | Roots |

| Mondia whitei | Apocynaceae | Root |

| Rhus vulgaris | Anacardiaceae | Root |

| Sclerocarya caffra | Anacardiaceae | Bark |

| Periploca sepium | Apocynaceae | Not specified |

This table is provided for comparative purposes and to illustrate the available data for a structurally similar compound. There is no data to suggest that this compound is present in these or any other plant species.

Proposed Biosynthetic Routes for the Compound in Nature

Due to the absence of its discovery in any natural source, there are no proposed biosynthetic pathways for this compound in the scientific literature. The biosynthesis of such a compound would likely involve the phenylpropanoid pathway, which is responsible for the formation of a wide array of natural products in plants.

The biosynthesis of the related 2-hydroxy-4-methoxybenzaldehyde is understood to originate from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce various phenolic compounds. The introduction of an allyl group, as seen in the compound of interest, would require an additional, specific enzymatic step involving a prenyltransferase enzyme and an allyl-containing substrate. However, the existence of such a pathway leading to this compound is purely speculative at this time.

Distribution in Plant and Food Extracts

Consistent with the lack of identified natural sources, there is no information available regarding the distribution of this compound in any plant or food extracts. Analytical studies of various plant and food products have not reported the presence of this specific compound.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-Allyl-3-hydroxy-4-methoxybenzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis of substituted benzaldehydes typically involves Friedel-Crafts alkylation or allylation, followed by selective oxidation and protection/deprotection steps. For analogs like 3-Hydroxy-4-methoxybenzaldehyde, allylation at the ortho position can be achieved using allyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for allylation .

- Catalysis : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in aromatic systems .

- Temperature Control : Reactions performed at 60–80°C minimize side-product formation .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound.

How should researchers handle and store this compound to ensure safety and compound stability?

Methodological Answer:

Based on safety data for structurally similar aldehydes (e.g., 2-Hydroxy-4-methoxybenzaldehyde):

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Respiratory Protection : Use NIOSH-approved respirators in poorly ventilated areas .

- Storage Conditions : Store in airtight containers at 2–8°C to prevent oxidation and moisture absorption .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases to prevent decomposition .

What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., allyl group at C2, hydroxyl at C3). Chemical shifts for methoxy (~δ 3.8–4.0 ppm) and aldehyde protons (~δ 9.8–10.2 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₂O₃: 192.0786). Electron ionization (EI) fragments allyl groups (~m/z 41) .

- HPLC-PDA : Purity ≥95% can be verified using a C18 column (acetonitrile/water gradient, λ = 254 nm) .